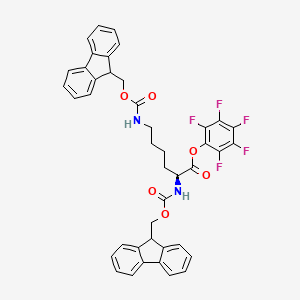

Fmoc-lys(fmoc)-opfp

描述

“Fmoc-Lys(Boc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in solid-phase peptide synthesis .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc group is removed using a base, and the resulting amine can then react with the next Fmoc-amino acid in the sequence . The synthesis in solution of the Lys/γ-Glu building block, Fmoc-Lys- (Pal-γ-Glu-OtBu)-OH, in which Lys and Glu residues are linked through their side chains and γ-Glu is N (α) -palmitoylated, is a key step in these strategies .

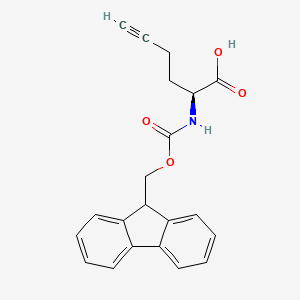

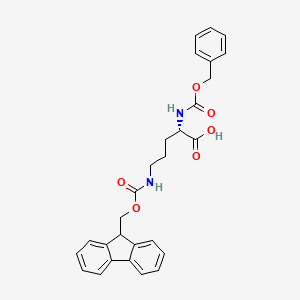

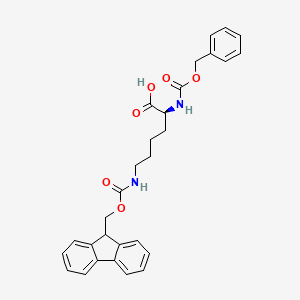

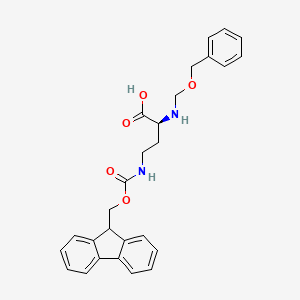

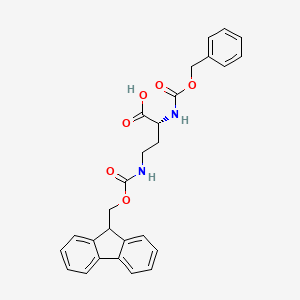

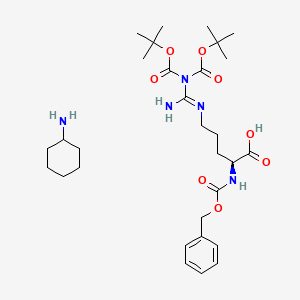

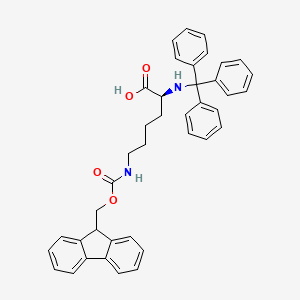

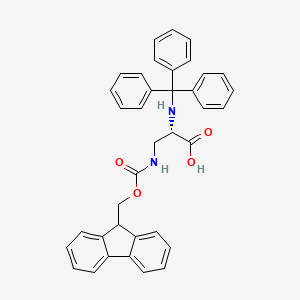

Molecular Structure Analysis

The molecular formula of “Fmoc-Lys(Boc)-OH” is C26H32N2O6 . The molecular weight is 468.54 . The structure includes a lysine residue with Fmoc and Boc protecting groups .

Chemical Reactions Analysis

The Fmoc group can be removed by Pd-promoted catalytic hydrogenation under mildly acidic conditions, which produces a non-nucleophilic ammonium salt immediately upon Fmoc deprotection, thereby suppressing undesired side products .

Physical And Chemical Properties Analysis

“Fmoc-Lys(Boc)-OH” is a solid at room temperature . Its optical activity is [α]20/D −12±1°, c = 1% in DMF .

科学研究应用

Tissue Engineering

Fmoc-lys(fmoc)-opfp: derivatives are instrumental in forming peptide-based hydrogels that can act as scaffolds for tissue engineering . These hydrogels provide a three-dimensional structure that supports cell adhesion, survival, and proliferation. The mechanical properties and biocompatibility of these hydrogels make them suitable for creating tissue constructs that can integrate with biological tissues.

Drug Delivery Systems

Peptide hydrogels derived from Fmoc-lys(fmoc)-opfp have shown potential as drug delivery systems . Their ability to encapsulate and release therapeutic agents in a controlled manner makes them valuable for targeted drug delivery, reducing side effects and improving the efficacy of treatments.

Diagnostic Tools

The compound’s derivatives are used to create hydrogels that can serve as diagnostic tools, particularly in imaging applications . The hydrogels’ properties can be tuned to respond to specific stimuli, making them useful for delivering contrast agents or markers to specific sites within the body.

Bioprinting

Fmoc-lys(fmoc)-opfp: is used in the synthesis of hydrogels that are suitable for bioprinting applications . These hydrogels can be printed into complex structures and are capable of supporting living cells, which is crucial for the development of bioprinted tissues and organs.

Cell Adhesion Assays

Hydrogels formed from Fmoc-lys(fmoc)-opfp are used in cell adhesion assays to study the interactions between cells and their extracellular matrix . These assays are important for understanding cell behavior and for developing materials that can influence cell adhesion for therapeutic purposes.

Self-Healing Materials

The self-assembling nature of peptides containing Fmoc-lys(fmoc)-opfp allows the creation of self-healing hydrogels . These materials can recover their structure and function after being damaged, which is beneficial for long-term biomedical applications.

Peptide-Based Hydrogels

Fmoc-lys(fmoc)-opfp: derivatives contribute to the formation of peptide-based hydrogels with unique properties such as improved mechanical strength, responsiveness to environmental stimuli, and biocompatibility . These hydrogels have a wide range of applications, from medical devices to environmental sensors.

Conductive Materials

By incorporating conductive elements into hydrogels synthesized with Fmoc-lys(fmoc)-opfp , researchers can create materials that exhibit electrical conductivity . These conductive hydrogels have potential applications in bioelectronics, such as sensors and interfaces for neural or muscular tissue.

作用机制

Target of Action

Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the amino group of the amino acid in the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group for the amino functionality, simplifying purification processes during peptide formation .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in the unmasking of the primary amines, allowing for further reactions or interactions to take place.

Biochemical Pathways

The Fmoc-Lys(Fmoc)-OPfp plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Result of Action

The result of the action of Fmoc-Lys(Fmoc)-OPfp is the successful synthesis of peptides with a high degree of accuracy and efficiency . The removal of the Fmoc group allows for the continuation of the peptide synthesis, leading to the formation of the desired peptide sequence.

Action Environment

The action of Fmoc-Lys(Fmoc)-OPfp is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is facilitated by basic conditions, typically achieved with the use of piperidine . Additionally, the reaction is often carried out in organic solvents, which can influence the reaction’s efficiency and the stability of the compound .

安全和危害

When handling “Fmoc-lys(fmoc)-opfp”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

未来方向

The use of Fmoc-amino acids in solid-phase peptide synthesis (SPPS) is growing in popularity due to its applications in medicinal chemistry and pharmacology . A recent breakthrough in SPPS is a process that completely eliminates all solvent intensive washing steps during each amino acid addition cycle . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-lys(fmoc)-opfp | |

CAS RN |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

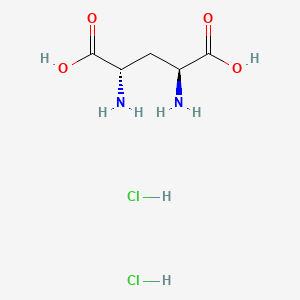

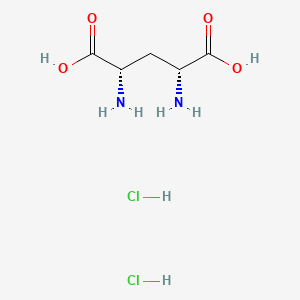

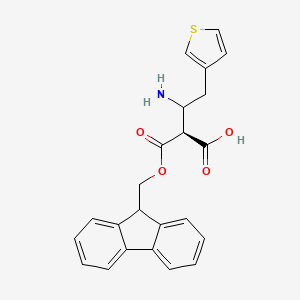

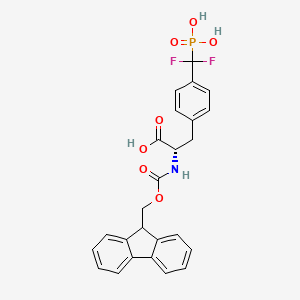

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。